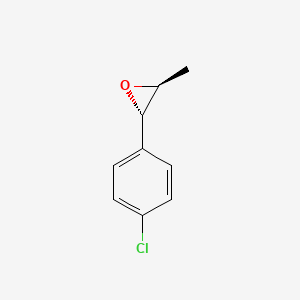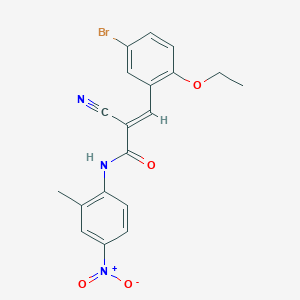![molecular formula C12H14N2O2 B2409552 [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287335-57-1](/img/structure/B2409552.png)
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as NBPM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. NBPM belongs to the class of bicyclo[1.1.1]pentane derivatives, which have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to disrupt the microtubule network in cells, which is essential for cell division.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer properties, [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to exhibit antimicrobial activity against a range of bacteria and viruses. It has been suggested that [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine may act by disrupting the cell membrane of bacteria and inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in laboratory experiments is its potent biological activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of more efficient and scalable methods for synthesizing [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Another area of research is the optimization of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine-based drugs for the treatment of cancer, including the development of targeted therapies that can selectively kill cancer cells while minimizing toxicity to healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and its potential applications in other areas of medicine, such as antimicrobial therapy.
Métodos De Síntesis
The synthesis of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that starts with the preparation of bicyclo[1.1.1]pentane-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-nitroaniline in the presence of a base to yield [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Aplicaciones Científicas De Investigación
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has received significant attention is the development of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine-based drugs for the treatment of cancer. Studies have shown that [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(4-9)14(15)16/h1-4H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLVTXMROOJSEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

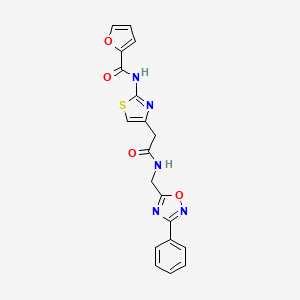
![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)
![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)
![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)
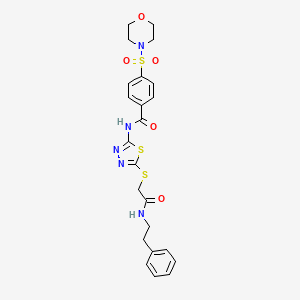
![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
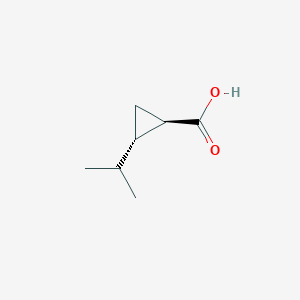
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)
